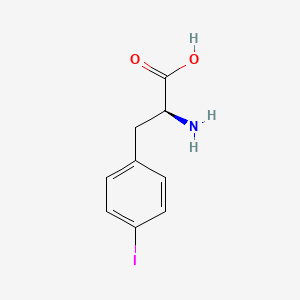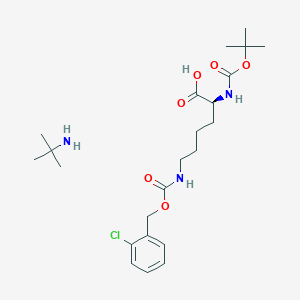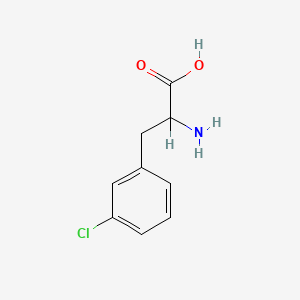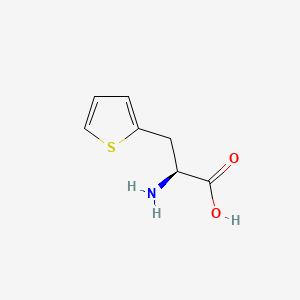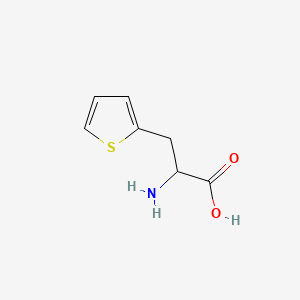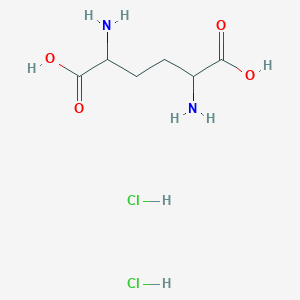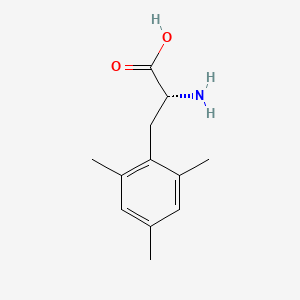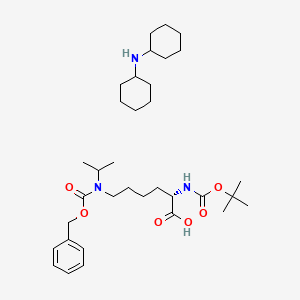
Boc-Lys(Z,Ipr)-OH DCHA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-Lys(Z,Ipr)-OH DCHA is a novel peptide synthesizer developed by the company BOC Sciences. It is a powerful and versatile tool that can be used to synthesize a wide range of peptides, including those with different lengths, sequences, and modifications. The synthesizer is based on a two-step process, which involves the use of a combination of Boc-Lys(Z,Ipr)-OH DCHA and a catalytic reagent. This process is designed to allow for the efficient production of peptides with high purity and yield.
Aplicaciones Científicas De Investigación
Peptide Synthesis and Modification
Boc-Lys(Z,Ipr)-OH DCHA and its derivatives are pivotal in the synthesis and modification of peptides. For instance, Boc-Har derivatives were synthesized for neo-endorphins and dynorphins, aiming to design biologically active peptides with increased resistance to trypsin-like enzymes (Izdebski et al., 2007). Similarly, Ne-tert-butyloxycarbonyl-L-lysine and Nα-benzyloxycarbonyl-Ne-tert-butyloxycarbonyl-L-lysine were employed in various peptide syntheses, highlighting their value as intermediates in this domain (Scott et al., 1981).
Enhancing Synthetic Methods
Efforts to simplify and improve synthetic methods for polypeptides have been significant, with lysine and glycine being key raw materials. The utilization of di-tert-butyl dicarbonate and 9-fluorenylmethoxycarbonyl for protecting amino groups of lysine exemplifies the endeavor to refine peptide synthesis processes (Zhao Yi-nan & Melanie Key, 2013).
Pilot-Scale Production and Peptide Chain Coupling
The compound has been used in the pilot-scale production of protected tripeptides, like Z-Phe-D-Trp-Lys(ε-Boc)OH, crucial for synthetic analogs of somatostatin (Balaev et al., 2014). Furthermore, it has shown effectiveness in the coupling of peptide chains on soluble polymer support, which is a significant step in liquid-phase peptide synthesis (Narita, 1978).
Potential in Genome Editing
Interestingly, a variant of lysine, Lys(Boc), has been reported to have potential applications in genome editing. This derivative of lysine facilitates stringent regulation in CRISPR-Cas9-mediated genome editing, representing a significant advancement in this revolutionary technology (Suzuki et al., 2018).
Propiedades
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[phenylmethoxycarbonyl(propan-2-yl)amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O6.C12H23N/c1-16(2)24(21(28)29-15-17-11-7-6-8-12-17)14-10-9-13-18(19(25)26)23-20(27)30-22(3,4)5;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h6-8,11-12,16,18H,9-10,13-15H2,1-5H3,(H,23,27)(H,25,26);11-13H,1-10H2/t18-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRBMPPYXXBIEI-FERBBOLQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H57N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Lys(Z,Ipr)-OH DCHA | |
CAS RN |
135101-24-5 |
Source


|
| Record name | L-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-(1-methylethyl)-N6-[(phenylmethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

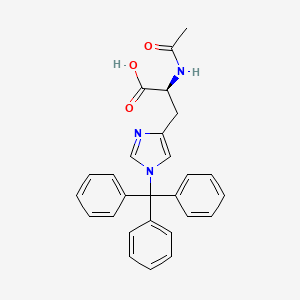
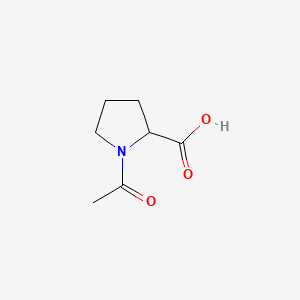
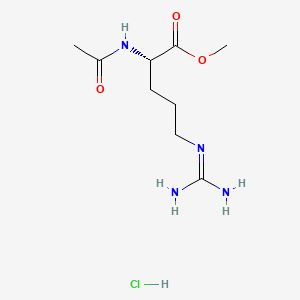
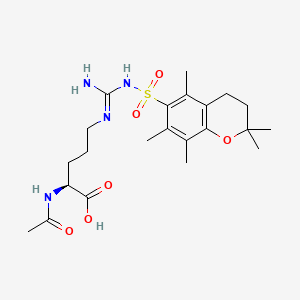
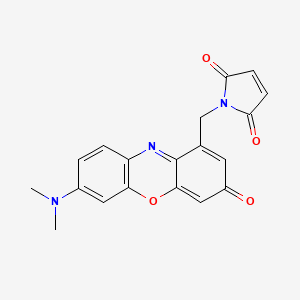
![2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B613261.png)
